8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde
Description
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a chlorine atom at position 8 and an aldehyde group at position 6 (Figure 1). Its molecular formula is C₈H₅ClN₂O, with an average molecular weight of 180.59 g/mol and a monoisotopic mass of 180.00904 g/mol .
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIRSADBAQOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Chloroimidazo[1,2-a]pyridine
Using 2-amino-3-chloropyridine as the starting material, cyclization with chloroacetaldehyde (40% aqueous solution) under basic conditions yields the imidazo[1,2-a]pyridine core. The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization and elimination of HCl.
Typical Conditions :
Formylation at Position 6
Introducing the aldehyde group at position 6 necessitates regioselective functionalization. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a proven method for formylating electron-rich aromatic systems.
Reaction Protocol :
-
Vilsmeier Reagent Preparation : DMF (2 equiv) is added dropwise to POCl₃ (1.2 equiv) at 0°C.
-
Substrate Addition : 8-Chloroimidazo[1,2-a]pyridine is introduced, and the mixture is heated to 80–100°C for 4–6 hours.
-
Workup : Quenching with ice water, neutralization with NaHCO₃, and extraction with ethyl acetate yield the crude aldehyde.
-
Purification : Recrystallization from ethyl acetate/hexane (1:1) affords pure product.
Key Parameters :
-
Regioselectivity : The chloro substituent at position 8 directs electrophilic attack to the para position (C-6) on the pyridine ring.
-
Yield : 55–65% (estimated based on analogous formylation reactions).
Sequential Formamidine Formation and Cyclization
Adapting methodologies from nitrile-functionalized imidazo[1,2-a]pyridines, this two-step approach leverages formamidine intermediates to install the aldehyde group during cyclization.
Formation of (E)-N'-(3-Chloropyridin-2-yl)-N,N-dimethylformamidine
2-Amino-3-chloropyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to generate the formamidine intermediate.
Conditions :
Cyclization with Bromoacetaldehyde Diethyl Acetal
The formamidine intermediate undergoes cyclization with bromoacetaldehyde diethyl acetal in the presence of a base, directly introducing the aldehyde functionality.
Optimized Procedure :
-
Reagents : Bromoacetaldehyde diethyl acetal (1.5 equiv), K₂CO₃ (2 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 120°C
-
Time : 18–24 hours
-
Workup : Aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane)
-
Yield : 40–50%
Advantages :
-
Direct incorporation of the aldehyde group avoids post-cyclization functionalization.
-
Solvent choice (DMSO) enhances reaction efficiency by stabilizing intermediates.
Metalation-Formylation Strategy
Directed ortho metalation (DoM) offers precise control over substitution patterns. This method is particularly effective for introducing formyl groups at predetermined positions.
Lithiation at Position 6
8-Chloroimidazo[1,2-a]pyridine undergoes deprotonation at C-6 using a strong lithium base, facilitated by the directing effect of the chloro substituent.
Procedure :
-
Base : Lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C.
-
Electrophilic Quenching : Addition of DMF (2 equiv) at −78°C, followed by gradual warming to room temperature.
-
Isolation : Acidic workup (HCl) and extraction yield the crude aldehyde.
-
Purification : Recrystallization or chromatography.
Yield : 60–70% (based on similar lithiation-formylation reactions).
Comparative Analysis of Methods
| Method | Key Steps | Temperature Range | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | Cyclization + Vilsmeier formylation | 50–100°C | 9–18 | 55–65 | Moderate |
| Formamidine Route | Formamidine formation + cyclization | 100–120°C | 26–36 | 40–50 | High |
| Metalation-Formylation | Lithiation + electrophilic quenching | −78°C to RT | 4–6 | 60–70 | Low |
Critical Considerations :
-
Regioselectivity : The Vilsmeier and metalation methods ensure precise formylation at C-6, whereas the formamidine route requires careful optimization to avoid byproducts.
-
Functional Group Tolerance : Chloro substituents remain stable under all reported conditions.
-
Scalability : The cyclocondensation approach is most amenable to large-scale production due to simpler workup procedures.
Challenges and Optimization Strategies
Byproduct Formation in Vilsmeier Reactions
Over-formylation or chlorination may occur with excess POCl₃. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 8-Chloroimidazo[1,2-a]pyridine-6-methanol.
Substitution: 8-Aminoimidazo[1,2-a]pyridine-6-carboxaldehyde or 8-Thioimidazo[1,2-a]pyridine-6-carboxaldehyde.
Scientific Research Applications
Pharmacological Significance
Cholinesterase Inhibition:
Imidazo[1,2-a]pyridine derivatives, including 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde, have been identified as potent inhibitors of cholinesterases (AChE and BChE), which are crucial in the management of Alzheimer's disease. These compounds enhance cognitive function by preventing the breakdown of acetylcholine, thereby improving neurotransmission in cholinergic pathways. Studies have shown that certain derivatives exhibit IC50 values ranging from 0.2 to 50 μM for AChE inhibition, indicating their potential utility in treating cognitive disorders .
Antimicrobial Activity:
Recent research highlights the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentrations (MIC) for these compounds range from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain. This suggests that 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde could be a promising scaffold for developing new anti-TB agents .
Anticancer Properties:
The compound has also been investigated for its anticancer potential. It exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Synthesis and Derivative Development
The synthesis of 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the reaction of appropriate halogenated pyridine derivatives with imidazole under controlled conditions. Various synthetic strategies have been explored to modify the core structure to enhance biological activity or selectivity towards specific targets.
Table 1: Synthesis Overview
| Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|
| Halogenation | Imidazo[1,2-a]pyridine + Bromine | Acetic acid at room temperature | High |
| Condensation | Aldehyde + Amine | Reflux in ethanol | Moderate |
| Cyclization | Pyridine derivative + Imidazole | Heat under inert atmosphere | Variable |
Case Studies and Research Findings
Case Study 1: Cholinesterase Inhibition
In a study focusing on cholinesterase inhibitors derived from imidazo[1,2-a]pyridine, several derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities using Ellman's assay. The results indicated that modifications at specific positions on the imidazo ring significantly affected inhibitory potency. For instance, compounds with biphenyl side chains demonstrated stronger inhibition compared to those with phenyl groups alone .
Case Study 2: Anti-Tuberculosis Activity
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity. Notably, one compound exhibited an MIC90 of ≤0.006 μM against Mtb strains, outperforming existing treatments like pretomanid. This compound's favorable pharmacokinetic profile supports its advancement into clinical trials as a potential anti-TB therapy .
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Table 1: Key Halogen-Substituted Imidazo[1,2-a]pyridines
Key Insights :
- Electron Effects : The 8-chloro substituent increases electron density in the aromatic system compared to 8-fluoro, improving interactions with hydrophobic kinase pockets .
- Regiochemistry : Moving the chloro group from C8 to C6 (as in 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde) reduces biological activity due to misalignment with target binding sites .
Functional Group Variations
Table 2: Functional Group Modifications
Key Insights :
- Aldehyde vs. Carboxylic Acid : The aldehyde group (C6) facilitates nucleophilic additions, while the carboxylic acid (C6) improves solubility for pharmacokinetic optimization .
- Ester Derivatives : Ethyl esters (e.g., Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate) serve as prodrugs, enhancing membrane permeability .
Table 3: SAR of Imidazo[1,2-a]pyridine Derivatives in c-Met Inhibition
Biological Activity
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a chloro substituent on the imidazo ring and an aldehyde group, which are critical for its biological activity. Its molecular formula is C8H6ClN3O, with a molecular weight of approximately 195.6 g/mol.
Synthesis
The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves multi-step reactions starting from readily available imidazo derivatives. Various methods have been reported, including:
- Condensation Reactions : Utilizing imidazole derivatives with appropriate aldehydes or carboxylic acids.
- Metal-Catalyzed Reactions : Employing palladium or copper catalysts to facilitate the formation of the imidazo ring structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde. For instance:
- Anti-Tuberculosis Activity : Compounds in this class have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis. Notably, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.07 μM against resistant strains .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Kinase Inhibition : It has been identified as a potential inhibitor of various kinases involved in cancer progression. For example, studies indicate that modifications to the imidazo structure can enhance selectivity and potency against specific kinases .
The biological activity of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is believed to stem from its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. The presence of the chloro group may enhance binding affinity to biological targets.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various imidazo derivatives against M. tuberculosis. The results indicated that compounds with similar structures to 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde had significant activity against both replicating and non-replicating bacteria.
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.07 | MDR-TB |
| Compound B | 0.14 | XDR-TB |
| 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde | TBD | TBD |
Study on Kinase Inhibition
In a study assessing kinase inhibitors, 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde was tested alongside other analogues.
| Compound | Ki (nM) | Target Kinase |
|---|---|---|
| Compound C | 20 | Cdc7 |
| Compound D | 15 | CDK9 |
| 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde?
A multi-step approach is typically employed:
Iodination : React 8-chloroimidazo[1,2-a]pyridine with N-iodosuccinimide (NIS) in DMF at -10°C to introduce iodine at the 3-position (96% yield) .
Sonogashira Coupling : Use Pd(PPh₃)₄ and CuI to couple the iodinated intermediate with trimethylsilylacetylene, followed by desilylation to generate an ethynyl group .
Aldehyde Introduction : Oxidative hydrolysis of a propargyl intermediate or direct formylation via Vilsmeier-Haack reaction.
Key Considerations : Monitor reaction temperatures and catalyst ratios to avoid side products.
Q. How is 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde characterized using spectroscopic methods?
- ¹H NMR : The aldehyde proton typically appears as a singlet at δ ~9.8–10.2 ppm. Adjacent aromatic protons (e.g., pyridine ring) resonate at δ 7.5–8.6 ppm, with coupling constants (e.g., J = 6.7 Hz) confirming substitution patterns .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) is observed at m/z 195–200, with fragmentation patterns confirming the chloro and aldehyde substituents .
- IR : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the aldehyde group.
Q. What purification techniques are effective for isolating 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde?
Q. How does the aldehyde group influence the reactivity of this compound?
The aldehyde enables:
Q. What are the reported biological activities of imidazo[1,2-a]pyridine derivatives?
Derivatives exhibit:
- Kinase Inhibition : Structural analogs (e.g., 8-chloro-substituted) show activity against Src kinase, relevant in cancer research .
- Antimicrobial Properties : Chalcone conjugates demonstrate activity against Trypanosoma brucei .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Q. What strategies optimize catalytic efficiency in Sonogashira coupling for imidazo[1,2-a]pyridine derivatives?
Q. How does polymorphism affect the photophysical properties of imidazo[1,2-a]pyridine derivatives?
- Crystallographic Analysis : Polymorphs of cyano-substituted analogs exhibit yellow, orange, or red luminescence due to variations in hydrogen-bonding networks .
- ESIPT (Excited-State Intramolecular Proton Transfer) : Use TD-DFT calculations to correlate crystal packing with emission spectra .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
